2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol
Overview
Description
2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with an indane moiety and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon.
Formation of the Piperazine Ring: Piperazine can be synthesized by the reaction of ethylenediamine with diethylene glycol in the presence of a dehydrating agent.
Coupling Reaction: The indane moiety is then coupled with piperazine through a nucleophilic substitution reaction, often using a halogenated indane derivative and piperazine.
Introduction of the Ethanol Group: The final step involves the reaction of the piperazine-indane intermediate with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The indane moiety can be reduced to form a fully saturated indane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols are often employed.
Major Products Formed
Oxidation: Formation of 2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]acetaldehyde or 2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]acetic acid.
Reduction: Formation of 2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethane.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indane moiety may contribute to its binding affinity, while the piperazine ring can modulate its pharmacokinetic properties. The ethanol group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol is unique due to the presence of the ethanol group, which can influence its solubility, reactivity, and potential biological activity. The combination of the indane moiety and piperazine ring also contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-10-9-16-5-7-17(8-6-16)15-11-13-3-1-2-4-14(13)12-15/h1-4,15,18H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGICTQTAFLIMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2CC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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